Feruloylspermine Feruloylspermine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205341
InChI:
SMILES:
Molecular Formula: C₂₀H₃₄N₄O₃
Molecular Weight: 378.51

Feruloylspermine

CAS No.:

Cat. No.: VC0205341

Molecular Formula: C₂₀H₃₄N₄O₃

Molecular Weight: 378.51

* For research use only. Not for human or veterinary use.

Feruloylspermine -

Specification

Molecular Formula C₂₀H₃₄N₄O₃
Molecular Weight 378.51

Introduction

Chemical Structure and Properties

Feruloylspermine belongs to the class of phenolamides, specifically hydroxycinnamic acid amides, which are characterized by the conjugation of hydroxycinnamic acids with polyamines. The core structure consists of ferulic acid linked to spermine through an amide bond.

Molecular Structure

Feruloylspermine is formed when a feruloyl group (derived from ferulic acid) is attached to one of the nitrogen atoms in spermine. Spermine itself is a polyamine with the formula C₁₀H₂₆N₄, also known as N,N'-bis(3-aminopropyl)butane-1,4-diamine . The addition of the feruloyl group creates a conjugate with modified properties compared to the parent polyamine.

Chemical Properties

While specific data on feruloylspermine is limited in the current literature, its properties can be inferred from similar compounds. Based on related polyamine conjugates, the following properties have been compiled:

PropertyValueReference
Base StructurePolyamine conjugate
Core ComponentsSpermine + Ferulic acid
Expected Molecular FormulaApproximately C₂₁H₃₃N₄O₃Based on constituent parts
Functional GroupsHydroxyl, methoxy, amide
Physical StateLikely solid at room temperatureBased on similar compounds
SolubilityLikely soluble in polar organic solventsBased on similar compounds

The feruloyl group contributes a hydroxyl and methoxy group attached to a phenyl ring, which likely confers antioxidant properties to the conjugate, similar to other ferulic acid derivatives .

Biosynthesis Pathways

Polyamine Synthesis

The biosynthesis of feruloylspermine first requires the production of its polyamine component, spermine. In plants, polyamine synthesis follows well-established pathways:

  • Putrescine synthesis occurs through either:

    • Decarboxylation of arginine by arginine decarboxylase (ADC)

    • Decarboxylation of ornithine by ornithine decarboxylase (ODC)

  • Spermidine formation:

    • Addition of an aminopropyl group to putrescine by spermidine synthase (SPDS)

    • The aminopropyl group is derived from decarboxylated S-adenosylmethionine (dcSAM)

  • Spermine formation:

    • Addition of another aminopropyl group to spermidine by spermine synthase (SPMS)

Conjugation Process

The final step in feruloylspermine biosynthesis involves the conjugation of the polyamine with ferulic acid:

  • Ferulic acid is activated to feruloyl-CoA by the action of 4-coumarate:CoA ligase

  • Transfer of the feruloyl group from feruloyl-CoA to spermine is catalyzed by specific acyltransferases, likely belonging to the BAHD family of acyltransferases

The general reaction can be summarized as:
Feruloyl-CoA + Spermine → Feruloylspermine + CoA-SH

Research on similar compounds indicates that this conjugation is typically catalyzed by specific hydroxycinnamoyl transferases, which exhibit varying degrees of substrate specificity .

Biological Functions

Roles in Plant Defense

Feruloylspermine, like other polyamine conjugates, likely plays important roles in plant defense mechanisms:

Defense FunctionMechanismEvidence from Related Compounds
Pathogen ResistanceCell wall reinforcement
Stress ResponseScavenging reactive oxygen species
Wound HealingAccumulation at damaged sites
UV ProtectionAbsorption of harmful radiationBased on phenolic structure

During pathogen attack, plants often accumulate polyamine conjugates at infection sites. These compounds contribute to the strengthening of cell walls and may exhibit direct antimicrobial activities .

Developmental Roles

Beyond defense functions, feruloylspermine and related compounds participate in plant development:

  • Reproductive Development:

    • Similar polyamine conjugates accumulate in flowers and pollen

    • May play roles in pollen tube formation and fertilization

  • Root Development:

    • Recent research with similar hydroxycinnamic acid amides indicates involvement in root elongation and architecture

    • May influence root cell wall properties

  • Stress Adaptation:

    • Likely contributes to plant responses to abiotic stresses such as drought, salinity, and temperature fluctuations

    • Helps stabilize cellular membranes during stress conditions

Antioxidant Properties

Free Radical Scavenging

Like other ferulic acid derivatives, feruloylspermine likely possesses significant antioxidant activity. This functionality arises from the phenolic structure of the feruloyl moiety, which can donate hydrogen atoms to neutralize free radicals.

Studies on related compounds have demonstrated substantial antioxidant capacities as measured by standard assays:

Antioxidant AssayFindings for Related CompoundsReference
DPPH Radical ScavengingSignificant activity in polyamine conjugates
ABTS Radical ScavengingHigh TEAC values for ferulic acid derivatives
FRAPEnhanced ferric reducing capacity

Research on spermidine derivatives has shown that triferuloyl spermidines exhibit particularly strong antioxidant activities, suggesting that feruloylspermine may similarly possess substantial antioxidant capabilities .

Protective Effects

The antioxidant properties of feruloylspermine likely contribute to its protective functions in plants:

  • Membrane Protection:

    • Helps maintain membrane integrity during oxidative stress

    • May prevent lipid peroxidation

  • Macromolecule Preservation:

    • Protects proteins and nucleic acids from oxidative damage

    • Helps maintain cellular function during stress conditions

Analytical Detection and Identification

Chromatographic Methods

Detection and quantification of feruloylspermine typically employs chromatographic techniques, similar to those used for related compounds:

  • High-Performance Liquid Chromatography (HPLC):

    • Often coupled with UV detection at wavelengths characteristic for hydroxycinnamic acids (around 320 nm)

    • Allows separation from other polyamine conjugates

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Provides definitive identification through molecular weight determination

    • Fragmentation patterns can confirm structural features

Mass Spectrometry Identification

Mass spectrometry provides essential structural information for feruloylspermine identification:

  • Molecular Ion:

    • Corresponds to the molecular weight of the intact molecule

    • Helps confirm the presence of both feruloyl and spermine moieties

  • Fragmentation Pattern:

    • Characteristic fragments include those from cleavage around the amide bond

    • The feruloyl moiety typically yields fragments at m/z values corresponding to ferulic acid

    • Spermine fragmentation yields characteristic polyamine fragments

Studies on similar compounds have established diagnostic fragmentation patterns that can be used to determine the position of acylation on the polyamine backbone .

Research Findings and Applications

Plant Stress Responses

Recent research on related compounds suggests important roles for polyamine conjugates like feruloylspermine in plant stress responses:

  • Drought Resistance:

    • Studies indicate that polyamine conjugates accumulate during water deficit

    • May help maintain cellular water status and membrane integrity

  • Pathogen Defense:

    • Research shows increased levels during fungal and bacterial infections

    • Contributes to both constitutive and induced resistance mechanisms

  • Environmental Adaptation:

    • Accumulation in response to various environmental stressors

    • May serve as biomarkers for stress conditions in plants

Agricultural Applications

The functions of feruloylspermine suggest potential agricultural applications:

  • Crop Improvement:

    • Targeting of biosynthetic pathways to enhance plant stress resistance

    • Selection of varieties with enhanced polyamine conjugate production

  • Biomarker Development:

    • Use as indicators of plant health and stress status

    • Potential for monitoring crop responses to environmental conditions

  • Biostimulant Applications:

    • Recent research indicates that biostimulants affecting hydroxycinnamic acid amide pathways, including feruloylspermine, may enhance resistance to lodging in crops

    • Found to improve root growth and elongation and cell wall lignification

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